4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline
CAS No.: 10205-83-1
Cat. No.: VC17292778
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10205-83-1 |
---|---|
Molecular Formula | C17H18N2O |
Molecular Weight | 266.34 g/mol |
IUPAC Name | 4-(1,3-benzoxazol-2-yl)-N,N-diethylaniline |
Standard InChI | InChI=1S/C17H18N2O/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3 |
Standard InChI Key | MYHNMZPERVYEKS-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound consists of a benzoxazole ring (a fused bicyclic system containing oxygen and nitrogen atoms) connected via a single bond to a para-substituted N,N-diethylaniline group. X-ray crystallography and computational modeling reveal planarity in the benzoxazole moiety, while the diethylamino group introduces steric bulk that influences molecular packing and solubility. The IUPAC name, 4-(1,3-benzoxazol-2-yl)-N,N-diethylaniline, reflects this connectivity.
Key Physicochemical Parameters
Table 1 summarizes critical properties derived from experimental and computational studies:
The relatively high LogP value indicates significant lipophilicity, suggesting membrane permeability in biological systems . The polar surface area falls within ranges typical for CNS-active compounds, though specific pharmacokinetic studies remain lacking.
Synthetic Methodologies
Primary Synthesis Routes
The most documented synthesis involves a nucleophilic aromatic substitution between 2-chlorobenzoxazole and N,N-diethyl-4-aminophenol in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. Catalytic amounts of sodium hydride (0.1–0.3 equiv) enhance reaction efficiency, with yields typically ranging from 45–68% after column chromatography purification. Alternative approaches include:
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Ullmann-type coupling: Copper-catalyzed coupling of 2-iodobenzoxazole with N,N-diethylaniline derivatives (yield: 52%)
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Microwave-assisted synthesis: Reduced reaction times to 2–4 hours with comparable yields (60%)
Purification Challenges
Crude products often contain regioisomeric byproducts (e.g., 5-substituted benzoxazoles) requiring separation via silica gel chromatography using hexane/ethyl acetate (7:3 v/v). Recrystallization from ethanol/water mixtures (3:1) improves purity to >95% as verified by HPLC.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro testing against Gram-positive bacteria (Staphylococcus aureus ATCC 25923) revealed a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to first-generation fluoroquinolones. The mechanism likely involves intercalation into bacterial DNA, as demonstrated by fluorescence quenching assays with plasmid DNA (pBR322).
Fluorescent Applications
The compound exhibits strong blue fluorescence ( nm) when excited at 365 nm, with a quantum yield () of 0.42 in dichloromethane. This property has been exploited in:
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Sensor development: Selective detection of Hg²⁺ ions via fluorescence quenching (LOD = 0.1 μM)
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OLED materials: As a hole-transport layer component, achieving luminance efficiency of 12 cd/A in prototype devices
Future Research Directions
Unresolved Questions
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Metabolic pathways: Cytochrome P450 isoform specificity remains uncharacterized
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Carcinogenic potential: Requires Ames test and rodent carcinogenicity studies
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Formulation science: Nanoencapsulation for improved bioavailability
Promising Applications
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